5-sec-Butyl-5-ethyl-1-methylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-sec-Butyl-5-ethyl-1-methylbarbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. This particular compound is known for its unique substituents at the 5-position, which include a sec-butyl, an ethyl, and a methyl group.
Preparation Methods
The preparation of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid typically involves the reaction of 5-ethyl-5-(1-methylbutyl)malonyl urea with sodium methoxide in methanol, followed by vacuum drying to obtain the final product . This method is efficient, with high purity and yield, making it suitable for industrial production.
Chemical Reactions Analysis
5-sec-Butyl-5-ethyl-1-methylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-sec-Butyl-5-ethyl-1-methylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: The compound is studied for its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid involves its interaction with the GABA_A receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This interaction also involves the chloride ion channel, which contributes to the compound’s overall depressant effects .
Comparison with Similar Compounds
5-sec-Butyl-5-ethyl-1-methylbarbituric acid can be compared to other barbiturates such as phenobarbital and pentobarbital. While phenobarbital is widely used for its anticonvulsant properties, pentobarbital is known for its use in anesthesia. The unique substituents of this compound provide it with distinct pharmacological properties, making it a valuable compound for specific medical and research applications .
Similar compounds include:
- Phenobarbital
- Pentobarbital
- Secobarbital
These compounds share the barbituric acid core structure but differ in their substituents, leading to variations in their pharmacological effects.
Properties
CAS No. |
67050-26-4 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-butan-2-yl-5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16) |
InChI Key |
YYDYCOYEAOTLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.